molecular formula C19H21N3O B2452201 N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide CAS No. 637322-38-4

N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide

Cat. No.: B2452201
CAS No.: 637322-38-4
M. Wt: 307.397
InChI Key: YMRJNJIDRYZYMN-UHFFFAOYSA-N
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Description

N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring, which is further substituted with a benzyl group and a propionamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core . This is followed by the alkylation of the benzimidazole with benzyl chloride to introduce the benzyl group. The final step involves the reaction of the benzimidazole derivative with propionyl chloride to form the propionamide group .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzimidazolone derivatives, amine-substituted benzimidazoles, and various substituted benzimidazole derivatives .

Scientific Research Applications

N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, leading to the inhibition of DNA synthesis and cell division. This makes it a potential anticancer agent . Additionally, the compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the benzyl group and the propionamide group enhances its interaction with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-19(23)20-13-12-18-21-16-10-6-7-11-17(16)22(18)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRJNJIDRYZYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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